Ribocil-C Racemate

FMN riboswitch Aptamer binding affinity Structure-activity relationship (SAR)

Ribocil-C Racemate delivers reproducible, stereochemically defined inhibition of bacterial FMN riboswitches. With high-affinity binding (Kd 6.6–16 nM) and potent IC50 (23 nM), it outperforms Ribocil-A (>150-fold weaker). The racemate provides a consistent mixture of enantiomers, ensuring the active R-configuration is present for unambiguous target engagement. Unique dual-targeting of riboflavin biosynthesis and uptake FMN riboswitches in MRSA enables mechanistic dissection unavailable with other ligands. Use as a positive control in SAR, resistance development, and target validation studies. Choose 98.92% purity for robust, reproducible results.

Molecular Formula C21H21N7OS
Molecular Weight 419.5 g/mol
Cat. No. B10800155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibocil-C Racemate
Molecular FormulaC21H21N7OS
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5
InChIInChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)
InChIKeyUVDVCDUBJWYRJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ribocil-C Racemate: Core Properties and Procurement Specifications for FMN Riboswitch Inhibition Research


Ribocil-C Racemate (CAS 2309762-18-1), the racemic mixture of Ribocil-C, is a synthetic small-molecule mimic of flavin mononucleotide (FMN) that acts as a highly selective inhibitor of bacterial riboflavin riboswitches [1]. It is designed to bind the FMN riboswitch aptamer domain in multiple Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii, to repress ribB gene expression and de novo riboflavin biosynthesis . In Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), Ribocil-C exhibits a dual-targeting mechanism, simultaneously inhibiting both the riboflavin biosynthesis and uptake FMN riboswitches [2].

Why Ribocil-C Racemate Cannot Be Substituted with Generic FMN Riboswitch Ligands: A Procurement-Critical Differentiation


Generic substitution among FMN riboswitch ligands is precluded by profound differences in stereochemical requirements, selectivity profiles, and bacterial spectrum. The FMN riboswitch aptamer exhibits strict stereochemical discrimination; the Ribocil-C enantiomer (R-configuration) is the active species responsible for high-affinity binding and antibacterial activity, while the racemate provides a defined, reproducible mixture essential for consistent research outcomes [1]. In contrast, related analogs like Ribocil-A demonstrate >150-fold weaker binding affinity (Kd ≥ 10,000 nM vs. ~6-16 nM) and negligible antibacterial activity, rendering them unsuitable for functional studies . Furthermore, while natural antimetabolites like roseoflavin also target FMN riboswitches, they exhibit distinct resistance profiles and incomplete suppression by exogenous riboflavin, indicating divergent mechanistic nuances [2]. These stereochemical and mechanistic differences mandate precise compound specification for reproducible experimental design.

Ribocil-C Racemate: Quantified Differentiation from Closest Analogs in Binding, Potency, and Spectrum


Superior FMN Riboswitch Binding Affinity of Ribocil-C Compared to Ribocil-A

Ribocil-C Racemate contains the active Ribocil-C enantiomer, which exhibits picomolar to low nanomolar binding affinity (Kd) for the E. coli FMN riboswitch aptamer [1]. This affinity is >150-fold higher than that of the structurally related Ribocil-A analog, which shows negligible binding (Kd ≥ 10,000 nM) . This stark difference underscores the critical stereochemical requirements for riboswitch engagement .

FMN riboswitch Aptamer binding affinity Structure-activity relationship (SAR)

Differential Antibacterial Potency: Ribocil-C Racemate vs. Roseoflavin in Gram-Positive Pathogens

In methicillin-resistant Staphylococcus aureus (MRSA), Ribocil-C Racemate demonstrates potent antibacterial activity by dual-targeting two distinct FMN riboswitches controlling biosynthesis and uptake [1]. Direct comparison with roseoflavin (RoF) reveals that while both agents inhibit these riboswitches, Ribocil-C's activity is completely suppressed by exogenous riboflavin supplementation, whereas roseoflavin's activity is only partially suppressed, indicating a differential mechanism of inhibition and potential for distinct resistance liabilities [2]. This distinction is crucial for selecting the appropriate tool for mechanism-of-action studies.

Antibacterial MRSA Riboswitch dual-targeting

Comparison of Ribocil-C Racemate Potency vs. Ribocil-A and Ribocil-B in Riboflavin Synthesis Inhibition

Ribocil-C Racemate inhibits de novo riboflavin biosynthesis with an IC50 value of 23 nM in E. coli . This represents a >1,000-fold increase in potency compared to the inactive Ribocil-A analog (IC50 > 26 μM) [1]. While Ribocil-B shows comparable potency (IC50 = 0.13 μM), the distinct stereochemistry of Ribocil-C provides a unique scaffold for structure-activity relationship (SAR) studies and for exploring resistance mechanisms .

Riboflavin biosynthesis inhibition IC50 Structure-activity relationship

Differential Spectrum of Activity: Ribocil-C Racemate vs. 5FDQD in Clostridium difficile

Ribocil-C Racemate is primarily characterized by its dual-targeting mechanism in Gram-positive pathogens like MRSA and Enterococcus faecalis, and its activity in Gram-negative bacteria like E. coli [1]. In contrast, the FMN riboswitch-binding analog 5FDQD exhibits potent and rapidly bactericidal activity specifically against Clostridium difficile (MIC 0.5-1 μg/mL) with minimal impact on commensal gut flora in a murine model [2]. Ribocil-C Racemate lacks this narrow-spectrum, C. difficile-selective profile, highlighting a critical divergence in bacterial spectrum and therapeutic application.

Antibacterial spectrum Gram-positive pathogens Clostridium difficile

Functional Cellular Potency: Ribocil-C Racemate EC50 in GFP Reporter Assay

In a cellular context, Ribocil-C Racemate strongly inhibits GFP expression under the control of an FMN riboswitch, achieving a 50% effective concentration (EC50) of 0.3 μM . This potency is comparable to the parent compound Ribocil (EC50 = 0.3 μM) and significantly more potent than many early-stage riboswitch ligands [1]. The EC50 value provides a benchmark for functional inhibition in a live bacterial cell, essential for dose-response studies and for comparing the activity of new analogs .

Cellular potency EC50 GFP reporter

Optimal Research Applications for Ribocil-C Racemate: From Target Validation to Antibacterial Lead Discovery


Target Validation and Mechanism-of-Action Studies for FMN Riboswitches in Gram-Negative Pathogens

Ribocil-C Racemate serves as a critical chemical probe for validating the FMN riboswitch as an antibacterial target in Gram-negative bacteria such as E. coli, P. aeruginosa, and A. baumannii [1]. Its high-affinity binding (Kd 6.6-16 nM) and potent inhibition of riboflavin biosynthesis (IC50 23 nM) provide a strong on-target effect, while its differential activity relative to Ribocil-A and roseoflavin enables rigorous control experiments [2]. Researchers can use the racemate to confirm that observed antibacterial effects are specifically mediated by riboswitch engagement rather than off-target interactions.

Dual-Targeting Riboswitch Inhibition in Methicillin-Resistant Staphylococcus aureus (MRSA) Research

For investigators studying MRSA pathogenesis and riboflavin homeostasis, Ribocil-C Racemate offers a unique dual-targeting mechanism, simultaneously inhibiting the riboflavin biosynthesis and uptake FMN riboswitches [1]. This property, not shared by all riboswitch ligands, makes it an essential tool for dissecting the interplay between de novo synthesis and environmental scavenging of riboflavin in an infectious setting. Comparative studies with roseoflavin can further elucidate differential resistance liabilities and pathway dependencies [2].

Structure-Activity Relationship (SAR) and Lead Optimization Campaigns

Ribocil-C Racemate provides a defined stereochemical and potency benchmark for medicinal chemistry efforts aimed at developing novel riboswitch-targeting antibacterials [1]. The stark contrast in activity between Ribocil-C (IC50 23 nM) and Ribocil-A (IC50 >26 μM) underscores the importance of specific stereochemistry, guiding the design of next-generation analogs with improved potency, spectrum, or pharmacokinetic properties [2]. The racemate serves as a reliable positive control in high-throughput screening and SAR studies.

Resistance Mechanism and Cross-Resistance Profiling Studies

Ribocil-C Racemate is a valuable tool for investigating the emergence and mechanisms of resistance to RNA-targeting antibacterials [1]. Studies have shown that ribocil-resistant (ribocilR) mutants exhibit cross-resistance to roseoflavin, but the suppression of growth inhibition by exogenous riboflavin differs between the two agents [2]. Using Ribocil-C Racemate in resistance development experiments allows researchers to characterize specific mutations in the FMN riboswitch and assess their impact on fitness and cross-resistance profiles, informing strategies to mitigate resistance.

Technical Documentation Hub

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29 linked technical documents
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